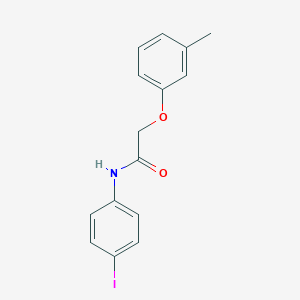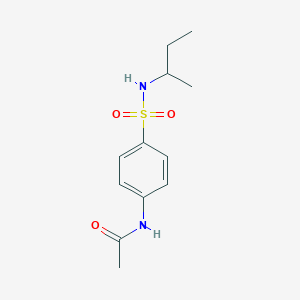![molecular formula C8H10N2O2S3 B269526 O-ethyl S-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] dithiocarbonate](/img/structure/B269526.png)
O-ethyl S-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] dithiocarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-ethyl S-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] dithiocarbonate, commonly known as OTD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. OTD belongs to the class of dithiocarbamates, which are known for their antioxidant and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of OTD is not fully understood. However, it is believed that OTD exerts its effects by modulating the activity of various signaling pathways involved in inflammation and cancer. OTD has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. OTD has also been shown to increase the activity of Nrf2, a transcription factor that regulates the expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
OTD has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. OTD has also been shown to increase the production of anti-inflammatory cytokines such as IL-10. OTD has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. OTD has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OTD has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar properties. However, OTD has some limitations for lab experiments. It is a highly reactive compound that can interact with other compounds in the lab. It is also poorly soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of OTD. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, arthritis, and colitis. Another direction is to study its mechanism of action in more detail to identify new targets for drug development. Additionally, the development of new formulations of OTD that improve its solubility and stability could lead to new applications in drug delivery. Finally, the development of new analogs of OTD with improved properties could lead to the development of more potent and selective compounds.
Métodos De Síntesis
OTD can be synthesized using a simple two-step reaction. The first step involves the reaction of ethyl chloroformate with 2-mercaptothiazoline to form ethyl S-(2-mercaptothiazol-2-yl) carbamate. The second step involves the reaction of ethyl S-(2-mercaptothiazol-2-yl) carbamate with 2-oxo-2-(1,3-thiazol-2-ylamino) acetic acid to form OTD.
Aplicaciones Científicas De Investigación
OTD has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. OTD has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. OTD has also been shown to reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis.
Propiedades
Nombre del producto |
O-ethyl S-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] dithiocarbonate |
|---|---|
Fórmula molecular |
C8H10N2O2S3 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
O-ethyl [2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylmethanethioate |
InChI |
InChI=1S/C8H10N2O2S3/c1-2-12-8(13)15-5-6(11)10-7-9-3-4-14-7/h3-4H,2,5H2,1H3,(H,9,10,11) |
Clave InChI |
CSHIPZQPEWKALP-UHFFFAOYSA-N |
SMILES |
CCOC(=S)SCC(=O)NC1=NC=CS1 |
SMILES canónico |
CCOC(=S)SCC(=O)NC1=NC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Chlorobenzoyl)amino]benzamide](/img/structure/B269444.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide](/img/structure/B269447.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide](/img/structure/B269448.png)
![N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B269449.png)


![ethyl 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B269459.png)



![N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B269463.png)
![N-[4-(acetylamino)phenyl]-4-isopropylbenzamide](/img/structure/B269464.png)
